2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE 2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
Brand Name: Vulcanchem
CAS No.: 867041-72-3
VCID: VC5717796
InChI: InChI=1S/C18H20N2OS/c1-14-6-4-7-15(12-14)21-10-5-11-22-13-18-19-16-8-2-3-9-17(16)20-18/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,20)
SMILES: CC1=CC(=CC=C1)OCCCSCC2=NC3=CC=CC=C3N2
Molecular Formula: C18H20N2OS
Molecular Weight: 312.43

2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE

CAS No.: 867041-72-3

Cat. No.: VC5717796

Molecular Formula: C18H20N2OS

Molecular Weight: 312.43

* For research use only. Not for human or veterinary use.

2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE - 867041-72-3

Specification

CAS No. 867041-72-3
Molecular Formula C18H20N2OS
Molecular Weight 312.43
IUPAC Name 2-[3-(3-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole
Standard InChI InChI=1S/C18H20N2OS/c1-14-6-4-7-15(12-14)21-10-5-11-22-13-18-19-16-8-2-3-9-17(16)20-18/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,20)
Standard InChI Key SWQLNZPPKYQUJB-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCCCSCC2=NC3=CC=CC=C3N2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-({[3-(3-Methylphenoxy)propyl]sulfanyl}methyl)-1H-1,3-benzodiazole has the molecular formula C₁₈H₂₀N₂OS and a molecular weight of 312.43 g/mol. Its IUPAC name, 2-[3-(3-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole, reflects the presence of a benzimidazole core substituted with a 3-(3-methylphenoxy)propylsulfanylmethyl group. The structure is confirmed via spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Table 1: Physicochemical Properties

PropertyValueSource
CAS No.867041-72-3
Molecular FormulaC₁₈H₂₀N₂OS
Molecular Weight312.43 g/mol
IUPAC Name2-[3-(3-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole
SMILESCC1=CC(=CC=C1OCCCSC(CN2C3=CC=CC=C3N2)C)
AppearancePowder

Structural Analogues

Related compounds, such as 2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole (CAS 313518-10-4), share the benzodiazole core but differ in substituent chain length and branching . These structural variations influence physicochemical properties like lipophilicity and bioavailability, which are critical for drug design .

Synthesis and Analytical Characterization

Analytical Techniques

  • NMR Spectroscopy: Provides detailed information on hydrogen and carbon environments, confirming substituent positions.

  • IR Spectroscopy: Identifies functional groups such as C-N (≈1350 cm⁻¹) and S-C (≈700 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

CompoundActivity (IC₅₀/MIC)Target Organism/Cell LineSource
N-alkylated benzimidazoleMIC = 4 μg/mLMRSA
5-Methyl-benzodiazoleIC₅₀ = 8.2 μMMDA-MB-231

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